4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4-Amino-4’-chloro[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H10ClNO2. This compound is a derivative of biphenyl, featuring an amino group at the 4-position, a chloro group at the 4’-position, and a carboxylic acid group at the 3-position. It is a solid substance that is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-chloro[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps:
Nitration of Biphenyl: Biphenyl is nitrated to produce 4-nitrobiphenyl.
Reduction: The nitro group in 4-nitrobiphenyl is reduced to an amino group, forming 4-aminobiphenyl.
Chlorination: The 4-aminobiphenyl is then chlorinated to introduce the chloro group at the 4’-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 3-position through a carboxylation reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to increase yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4-Amino-4’-chloro[1,1’-biphenyl]-3-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-4’-chloro[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The chloro group may also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Aminobiphenyl: Lacks the chloro and carboxylic acid groups, making it less versatile in chemical reactions.
4-Chlorobiphenyl: Lacks the amino and carboxylic acid groups, limiting its biological activity.
4-Amino-4’-chlorobiphenyl: Similar but lacks the carboxylic acid group, affecting its solubility and reactivity.
This comprehensive overview highlights the significance of 4-Amino-4’-chloro[1,1’-biphenyl]-3-carboxylic acid in scientific research and industrial applications. Its unique combination of functional groups makes it a valuable compound for further study and development.
Properties
CAS No. |
885268-18-8 |
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Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
2-amino-5-(4-chlorophenyl)benzoic acid |
InChI |
InChI=1S/C13H10ClNO2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,15H2,(H,16,17) |
InChI Key |
BAYSFGNRCZEYJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(=O)O)Cl |
Origin of Product |
United States |
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